molecular formula C11H17N3O2 B153436 tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 345311-03-7

tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B153436
CAS No.: 345311-03-7
M. Wt: 223.27 g/mol
InChI Key: WDHIKONIOJKMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core with a tert-butyloxycarbonyl (Boc) protecting group at the 7-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antimalarial agents and other bioactive molecules . Its Boc group enhances solubility and stability during synthetic processes, making it a versatile scaffold for further functionalization.

Properties

IUPAC Name

tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-6-13-5-4-12-9(13)8-14/h4-5H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHIKONIOJKMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620730
Record name tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345311-03-7
Record name tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Autoclave-Mediated Ring Formation

Compound 1 (500 g, 1.92 mol) undergoes ammonolysis in a 10 L autoclave at 160°C for 24 hours, yielding a dihydroimidazole intermediate. The high-pressure conditions facilitate ring closure, with ammonia acting as both a nucleophile and base.

Cyclization with Ethyl 4-Oxobut-2-Enoate

The intermediate reacts with ethyl 4-oxobut-2-enoate (221.91 g, 1.73 mol) in anhydrous acetonitrile at 80°C for 12 hours. This step introduces the pyrazine moiety via Michael addition, followed by intramolecular cyclization.

Purification and Yield Optimization

Crude product purification via silica gel chromatography (petroleum ether/ethyl acetate, 100:1) achieves >85% purity. Variants in reaction time and temperature (e.g., 48 hours at 75°C) demonstrate scalability without compromising yield.

Boc Protection and Oxidative Cyclization

CN107235982B outlines a six-step synthesis for a structurally analogous compound, highlighting transferable Boc protection strategies:

Oxidative Cyclization

Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane induces oxidative cyclization, forming the dihydroimidazo[1,2-a]pyrazine core. This step’s success hinges on precise stoichiometry (2.1 kg mCPBA per 500 g substrate) and temperature control (15°C).

Comparative Analysis of Preparation Methods

Parameter Multicomponent Reaction Stepwise Synthesis Boc/Oxidative Route
Steps 136
Key Reagents tert-Butyl isocyanideEthyl 4-oxobut-2-enoateBoc anhydride, mCPBA
Temperature Range 25–100°C80–160°C15–80°C
Purification Not specifiedSilica gel chromatographySolvent extraction, column chromatography
Scalability High (one-pot)Moderate (autoclave required)Low (multi-step)

Research Findings and Optimization Insights

  • Solvent Selection : Acetonitrile outperforms DMF in cyclocondensation reactions due to its high dielectric constant, enhancing reaction rates by 30%.

  • Boc Stability : The Boc group remains intact under oxidative conditions (pH 5–7), enabling selective deprotection in downstream functionalization.

  • Byproduct Formation : Excess ethyl 4-oxobut-2-enoate leads to dimerization byproducts, necessitating a 1:1.05 substrate-to-reagent ratio .

Chemical Reactions Analysis

tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the tert-butyl group or other reactive sites on the molecule. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that modifications to the imidazo-pyrazine structure could enhance its selectivity and potency against specific tumor types, making it a candidate for further development in targeted cancer therapies .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains, suggesting its potential use in developing new antibiotics. The mechanism appears to involve the inhibition of bacterial cell wall synthesis, although further investigations are needed to elucidate the precise pathways involved .

Agrochemicals

2.1 Pesticide Development
this compound has been explored as a scaffold for designing novel pesticides. Its heterocyclic structure allows for modifications that can enhance insecticidal and fungicidal activities. A case study demonstrated that derivatives with specific substituents exhibited improved efficacy against agricultural pests while maintaining low toxicity to non-target organisms .

Material Sciences

3.1 Polymer Chemistry
In material sciences, this compound serves as a building block for synthesizing advanced polymers with desirable mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve durability and resistance to environmental degradation. Research indicates that polymers derived from this compound exhibit enhanced thermal stability compared to conventional polymers .

Data Tables

Application AreaSpecific Use CasesFindings/Notes
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Antimicrobial agentsEffective against multiple bacterial strains
AgrochemicalsPesticide developmentImproved efficacy against pests with low toxicity
Material SciencesPolymer synthesisEnhanced mechanical properties and thermal stability

Case Studies

Case Study 1: Anticancer Research
A study published in 2023 examined the effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Pesticide Efficacy
Research conducted by agricultural scientists tested various derivatives of this compound against aphids and whiteflies. The results indicated that certain modifications significantly increased mortality rates in these pests while showing minimal impact on beneficial insects like ladybugs .

Mechanism of Action

The mechanism of action of tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structurally related compounds differ in substituents, ring fusion patterns, or functional groups, which significantly influence their physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Table 1: Key Properties of tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate and Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Synthetic Method Yield Purity Key Applications Reference
This compound None (parent compound) C₁₁H₁₇N₃O₂ 223.27 Boc protection of imidazo[1,2-a]pyrazine N/A ≥98% (HPLC) Antimalarial agent intermediates
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate Bromo at position 3 C₁₁H₁₆BrN₃O₂ 302.17 NBS bromination in CCl₄ 73% N/A Halogenation for cross-coupling reactions
tert-Butyl 2-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate Bromo at position 2 C₁₁H₁₆BrN₃O₂ 302.17 Halogenation under similar conditions N/A N/A Suzuki-Miyaura coupling precursor
tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate Hydroxymethyl at position 2 C₁₂H₁₉N₃O₃ 253.30 HATU-mediated coupling with N-BOC-glycine N/A N/A Functionalization for prodrug development
tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate Ring fusion at [1,5-a] C₁₁H₁₇N₃O₂ 223.27 Boc protection of imidazo[1,5-a]pyrazine N/A ≥98% (HPLC) Structural isomer with distinct reactivity
2-(Trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-sulfonyl fluoride (SI-1) Trifluoromethyl and sulfonyl fluoride C₈H₁₀F₃N₃O₂S 269.25 SuFEx reaction with AISF 73% N/A SuFEx click chemistry applications
N-(2,2-dimethoxyethyl)-N-methyl-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-sulfonamide (11) Sulfonamide with trifluoromethyl C₁₃H₂₂F₃N₅O₄S 413.41 Ca(NTf₂)₂-mediated sulfamoylation 86% N/A Antimicrobial/antiviral lead optimization

Key Findings and Discussion

Structural and Functional Differences
  • Bromo Derivatives (Entries 2–3) : Bromination at positions 2 or 3 introduces steric bulk and enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The 3-bromo derivative is synthesized via N-bromosuccinimide (NBS) in CCl₄ with 73% yield , while the 2-bromo analogue shares similar reactivity but lacks explicit yield data .
  • Hydroxymethyl Derivative (Entry 4) : The hydroxymethyl group enhances hydrophilicity, making it suitable for prodrug strategies. Synthesis involves HATU-mediated coupling, though yield data is unavailable .
  • It is synthesized similarly to the parent compound but shows distinct reactivity .
  • Sulfonamide/Sulfonyl Fluoride Derivatives (Entries 6–7) : These derivatives leverage sulfur-based functional groups for SuFEx click chemistry or sulfonamide-based bioactivity. The sulfonyl fluoride (SI-1) is synthesized via a SuFEx reaction with 73% yield , while the sulfonamide (Compound 11) achieves 86% yield using Ca(NTf₂)₂ as a catalyst .

Biological Activity

tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS No. 345311-03-7) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.27 g/mol
  • Appearance : Off-white to light brown solid
  • Purity : ≥97.0% (HPLC)

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research has shown that compounds within the imidazo[1,2-a]pyrazine class exhibit significant anti-inflammatory properties. For instance, studies on related pyrazole derivatives have demonstrated their efficacy in inhibiting pro-inflammatory cytokines such as TNFα and IL-1. These compounds often act through inhibition of key signaling pathways involved in inflammation.

CompoundIC50 (µM)Target
Pyrazole Derivative A0.013IKK-2
Pyrazole Derivative B0.044IKK-2
tert-Butyl 5,6-Dihydroimidazo[1,2-a]pyrazineTBDTBD

Anticancer Activity

In vitro studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)TBDApoptosis
HeLa (Cervical Cancer)TBDCell Cycle Arrest

Case Studies

  • Case Study on Inhibition of Cytokines :
    In a study investigating the anti-inflammatory effects of similar compounds, it was found that the presence of the imidazo[1,2-a]pyrazine scaffold significantly reduced the secretion of IL-6 and TNFα in LPS-stimulated macrophages. The study highlighted the structure-activity relationship that emphasizes the importance of specific functional groups in enhancing bioactivity.
  • Anticancer Efficacy in Preclinical Models :
    Another study evaluated the anticancer properties of related compounds in xenograft models. The results showed a marked reduction in tumor size with minimal toxicity observed in healthy tissues, suggesting a favorable therapeutic index for these compounds.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific protein targets involved in inflammatory and proliferative pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via refluxing tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate with pyrazine-2-carbohydrazide in 1-butanol for 16 hours, followed by purification using silica gel chromatography (2.5% MeOH in DCM) . Yield optimization requires strict stoichiometric control (1:1 molar ratio of reactants) and extended reaction times (>12 hours). Lower yields (e.g., 50% over two steps) may arise from incomplete cyclization or side reactions during reflux.

Q. How can solubility and physicochemical properties of this compound be experimentally determined?

  • Methodology : Solubility is assessed via shake-flask methods in polar solvents (e.g., water, DMSO). Reported values include:

MethodSolubility (mg/mL)Log SClass
Ali6.52-1.0Very soluble
SILICOS-IT22.2-1.48Very soluble
Experimental7.34Soluble
Discrepancies arise from computational vs. empirical approaches; experimental validation is critical for accurate drug formulation .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography (SiO₂, gradient elution with 2–5% MeOH in DCM) is standard. For polar impurities, preparative HPLC with C18 columns (acetonitrile/water mobile phase) improves purity (>95%). Crystallization using DCM/hexane (3:1) yields high-purity solids (e.g., 94% recovery in ) .

Advanced Research Questions

Q. How does structural modification of this scaffold influence antimalarial activity?

  • Methodology : Substitutions at the 3-position (e.g., bromo, methoxy) modulate potency. For example:

CompoundSubstituentP. falciparum IC50 (nM)
233-Fluoro-phenyl20 (3D7), 25 (W2)
25p-Tolyl110 (3D7), 121 (W2)
Fluorine enhances target binding via electronegativity, while bulkier groups reduce permeability .

Q. What computational tools are used to predict the pharmacokinetic profile of derivatives?

  • Methodology : QSAR models (e.g., ANN-based) correlate descriptors like Log P, polar surface area, and H-bond donors with activity. Example parameters:

  • Leadlikeness : 1.0 (optimal range: 0–2)
  • Synthetic accessibility : 2.61 (scale: 1–10, lower = easier)
    Molecular dynamics simulations (e.g., 3D docking with P2X7 receptors) validate binding modes .

Q. How can contradictory solubility data from different methods be resolved?

  • Methodology : Cross-validate using orthogonal techniques:

  • Experimental : Shake-flask assays with HPLC quantification.
  • Computational : Adjust SILICOS-IT parameters to account for solvent polarity.
    Discrepancies (e.g., 6.52 vs. 22.2 mg/mL) often stem from solvent choice or temperature variation. Standardize conditions (25°C, pH 7.4) for consistency .

Q. What strategies improve oxidative stability during derivatization?

  • Methodology : Protect reactive sites (e.g., Boc groups) during oxidation. For example, ruthenium(IV) oxide/NaIO₄ in CHCl₃:MeCN (1:1) selectively oxidizes secondary amines without degrading the imidazo-pyrazine core. Monitor reactions via TLC (Rf shift from 0.5 to 0.3) .

Key Considerations for Researchers

  • Synthetic Challenges : Side reactions (e.g., over-oxidation) require inert atmospheres and low temperatures.
  • Biological Assays : Validate antimalarial activity in both 3D7 (drug-sensitive) and W2 (drug-resistant) strains .
  • Data Reproducibility : Report solvent systems, purification gradients, and analytical conditions explicitly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.